molecular formula C7H7N3 B1267610 1H-benzimidazol-1-amine CAS No. 6299-92-9

1H-benzimidazol-1-amine

Cat. No. B1267610
CAS RN: 6299-92-9
M. Wt: 133.15 g/mol
InChI Key: HXYXDTAROKJMBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-benzimidazol-1-amine and related compounds has been explored through various methods. One approach involves the Rh(III)-catalyzed C-H activation cascade reaction from imidamides and anthranils, which proceeds via a C-H amination-cyclization-cyclization process in ionic liquid without any additives, showcasing moderate-to-high yield and broad substrate scope features (Hu et al., 2019). Additionally, palladium-catalyzed aryl-amination chemistry has been optimized for the intramolecular synthesis of benzimidazoles, leading to a range of these heterocycles being prepared rapidly and in excellent yield (Brain & Steer, 2003).

Molecular Structure Analysis

Molecular structures of benzimidazole derivatives have been elucidated using various spectroscopic methods. For instance, X-ray diffractometry determined the crystal and molecular structures of specific benzimidazo[1,2-a]quinolines, highlighting their planar nature and the existence of weak intermolecular hydrogen bonds and π–π aromatic interactions (Perin et al., 2011).

Chemical Reactions and Properties

1H-benzimidazol-1-amine participates in various chemical reactions, leading to a multitude of compounds with diverse properties. For example, the electrochemical synthesis of benzo[d]imidazole via intramolecular C(sp3)-H amination provides a novel method to obtain 1,2-disubstituted benzimidazoles without transition metals and oxidants, showcasing functional group tolerance (Li et al., 2021).

Physical Properties Analysis

The physical properties of 1H-benzimidazol-1-amine derivatives, such as solubility, melting points, and crystalline structure, are closely related to their molecular structures. The planarity of the molecules and the nature of substituents significantly affect their physical characteristics, as observed in their crystal packing and hydrogen bonding patterns.

Chemical Properties Analysis

1H-benzimidazol-1-amine and its derivatives exhibit a wide range of chemical properties, including their reactivity towards different chemical agents, pH sensitivity, and electrochemical behavior. For instance, derivatives of 1H-benzimidazol-1-amine have been identified as effective pH sensors due to their high chemosensor activity with respect to hydrogen cations (Tolpygin et al., 2012).

Scientific Research Applications

  • Pharmacological Activities

    • Field : Pharmacology
    • Application Summary : Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . They possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .
    • Methods of Application : Researchers have synthesized plenty of benzimidazole derivatives in the last decades .
    • Results : Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .
  • Antileishmanial Activity

    • Field : Pharmacology
    • Application Summary : N-benzyl-1H-benzimidazol-2-amine derivatives showed significant antileishmanial activity against the amastigote of L. mexicana and L. braziliensis .
    • Methods of Application : A total of 28 N-benzyl-1H-benzimidazol-2-amine derivatives were synthesized .
    • Results : Compounds 347–348 showed significant (p < 0.05) antileishmanial activity with IC 50 values of 2.62 and 3.21 µM, respectively .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application Summary : Benzimidazole derivatives have shown potent antimicrobial activity .
    • Methods of Application : Various benzimidazole derivatives were synthesized and tested for their antimicrobial properties .
    • Results : One compound was found to exhibit potent in vitro antimicrobial activity with MIC of 15, 17, 19, 9, 11 and 15 μg/mL against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans and A. niger, respectively .
  • Anti-Oxidative Activity

    • Field : Biochemistry
    • Application Summary : Some benzimidazole derivatives have shown efficient anti-oxidative activity in the cellular system .
    • Methods of Application : Benzimidazole derivatives were synthesized and tested for their anti-oxidative properties .
    • Results : One compound showed efficient anti-oxidative activity in the cellular system .
  • Antibacterial Activity

    • Field : Microbiology
    • Application Summary : Indole-based pyrido[1,2-a]benzimidazoles have shown potent antibacterial activity .
    • Methods of Application : Various indole-based pyrido[1,2-a]benzimidazoles were synthesized and tested for their antibacterial properties .
    • Results : Compounds 5, 6, and 7 displayed considerable antibacterial activity against S. typhi (MIC 50, 62.5 and 12.5 μg mL −1, respectively) compared to reference drugs ampicillin, chloramphenicol, and ciprofloxacin (MIC 100, 50 and 25 μg mL −1, respectively) .
  • Inhibition of Xanthine Oxidase

    • Field : Biochemistry
    • Application Summary : Certain benzimidazole derivatives have shown inhibitory effects on xanthine oxidase .
    • Methods of Application : Various benzimidazole derivatives were synthesized and tested for their inhibitory effects on xanthine oxidase .
    • Results : Among the tested compounds, 5-{[2-(4-Nitrobenzyl)-1H-benzimidazol-1-yl]methyl}-N-phenyl-1,3,4-thiadiazol-2-amine (compound 30) displays the best inhibitory effect against xanthine oxidase .

properties

IUPAC Name

benzimidazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-10-5-9-6-3-1-2-4-7(6)10/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYXDTAROKJMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286364
Record name 1H-benzimidazol-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-benzimidazol-1-amine

CAS RN

6299-92-9
Record name 6299-92-9
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Record name 1H-benzimidazol-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,3-benzodiazol-1-amine
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Synthesis routes and methods

Procedure details

In a mixed slovent of water(50 ml) and ethanol(50 ml) was dissolved 19.64 g(35 mmol) of potassium hydroxide and 5.91 g(5 mmol) of 1H-benzimidazole was added thereto. Water(10 ml) containing 14.41 g (125 mmol) of hydroxylamine-O-sulfonic acid was slowly added while maintaining the temperature at 30° C. and the mixture was stirred at the same temperature for 18 hours.
Quantity
19.64 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.41 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Keshwani, K Daniel, V Daniel, SK Jain - Current Science, 2023 - currentscience.info
… -1H-benzimidazol1-amine (5a) Benzaldehyde was used.N-(4chlorobenzylidene)-1H-benzimidazol-1-amine (… N-(4-methoxy benzylidene)-1Hbenzimidazol-1-amine (5c) was obtained by …
Number of citations: 4 currentscience.info
MR Grimmett - Science of synthesis, 2002 - thieme-connect.com
1H-Benzimidazole (1) is a planar, bicyclic molecule with a benzene ring fused at the 4-and 5-positions of imidazole. The compound is numbered as shown in Scheme 1. A host of …
Number of citations: 82 www.thieme-connect.com
TA Kuz'menko, LN Divaeva, AS Morkovnik - Russian Journal of Organic …, 2015 - Springer
2,4-Dimethyl[1,2,4]triazolo[1,5-a]benzimidazole reacted with bromine to give 7-bromo derivative through the corresponding stable perbromide. Cyclization of quaternary 1,2-diamino-3-R…
Number of citations: 5 link.springer.com

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